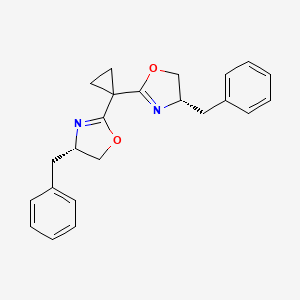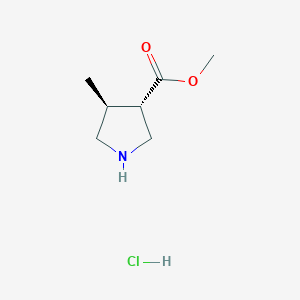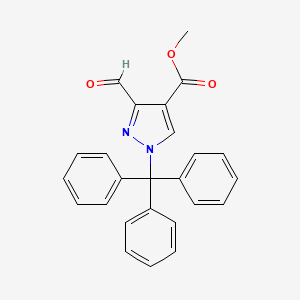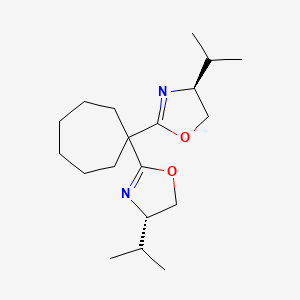
5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid
Overview
Description
5-([2,2’6’,2’‘-Terpyridin]-4’-yl)isophthalic acid: is a complex organic compound that combines the structural features of terpyridine and isophthalic acid Terpyridine is a tridentate ligand known for its ability to form stable complexes with metal ions, while isophthalic acid is an aromatic dicarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-([2,2’:6’,2’‘-Terpyridin]-4’-yl)isophthalic acid typically involves the following steps:
Synthesis of 2,2’6’,2’'-Terpyridine: This can be achieved through the oxidative coupling of pyridines or by the reaction of 2-acetylpyridine with N,N-dimethylformamide dimethyl acetal, followed by condensation with ammonium acetate.
Functionalization of Terpyridine: The terpyridine is then functionalized at the 4’-position to introduce the isophthalic acid moiety.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Alcohols or aldehydes derived from the carboxylic acid groups.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry:
Coordination Chemistry: The compound’s terpyridine moiety allows it to form stable complexes with transition metals, which can be used in catalysis and materials science.
Materials Science: Metal-organic frameworks (MOFs) and other supramolecular structures can be constructed using this compound as a building block.
Biology and Medicine:
Anticancer Research: Derivatives of terpyridine have shown potential as anticancer agents by targeting specific cellular pathways.
Industry:
Mechanism of Action
The mechanism of action of 5-([2,2’:6’,2’‘-Terpyridin]-4’-yl)isophthalic acid primarily involves its ability to coordinate with metal ions. The terpyridine moiety acts as a tridentate ligand, binding to metal centers and forming stable complexes. These metal complexes can participate in various catalytic processes, including oxidation-reduction reactions and polymerization . The specific molecular targets and pathways depend on the metal ion and the overall structure of the complex.
Comparison with Similar Compounds
2,2’6’,2’'-Terpyridine: A simpler terpyridine derivative without the isophthalic acid moiety.
Isophthalic Acid: An aromatic dicarboxylic acid without the terpyridine moiety.
5-Aminoisophthalic Acid: A derivative of isophthalic acid with an amino group.
Uniqueness:
Combination of Functional Groups: The presence of both terpyridine and isophthalic acid moieties in a single molecule provides unique coordination and chemical properties.
Versatility in Applications: The compound’s ability to form stable metal complexes makes it valuable in various fields, from catalysis to materials science.
Properties
IUPAC Name |
5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O4/c27-22(28)16-9-14(10-17(11-16)23(29)30)15-12-20(18-5-1-3-7-24-18)26-21(13-15)19-6-2-4-8-25-19/h1-13H,(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPXBACDSFVWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC(=CC(=C4)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![15-bromo-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6-carbaldehyde](/img/structure/B8222718.png)










